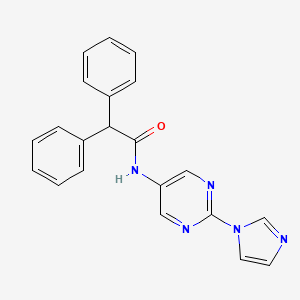

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide is a compound that likely shares structural similarities with various imidazole and pyrimidine derivatives. These derivatives are known for their biological activities, particularly in the realm of histamine H1-receptor agonism and as intermediates in pharmaceutical synthesis. For instance, imidazole derivatives have been synthesized and evaluated for their potency as histamine H1-receptor agonists, with some showing high efficacy . Similarly, pyrimidine derivatives have been involved in rearrangement reactions, leading to different structural analogs . The compound may have potential applications in medicinal chemistry due to its structural features that resemble biologically active molecules.

Synthesis Analysis

The synthesis of related compounds typically involves the use of electrophilic building blocks, such as N-aryl-2-chloroacetamides, to form ring-annulated products . The synthesis process may include the elimination of by-products like aniline or 2-aminobenzothiazole, and the final structure of the synthesized compounds can be confirmed through analytical and spectral studies, including single-crystal X-ray data . Although the exact synthesis route for N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide is not detailed, it is plausible that similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of compounds related to N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide can be complex, with rearrangements leading to various isomers and structural analogs . For example, acetamide derivatives can rearrange to form imidazo[1,2-c]pyrimidinones, which can further rearrange to glycine derivatives . The structural analysis of such compounds is crucial to understand their potential biological activities and to design analogs with improved properties.

Chemical Reactions Analysis

Compounds containing imidazole and pyrimidine moieties can undergo a variety of chemical reactions. For instance, imidazo[1,2-a]pyridines can be subjected to copper-catalyzed dicarbonylation reactions to form 1,2-diketones, which are valuable intermediates in the synthesis of fine chemicals . These reactions can be regioselective and may use molecular oxygen as the oxygen source, as evidenced by (18)O-labeling experiments . Such reactions are important for expanding the chemical diversity of imidazole and pyrimidine derivatives.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide are not explicitly provided, related compounds exhibit properties that are significant for their biological activity and chemical reactivity. The physical properties such as solubility, melting point, and stability can influence the compound's application in drug formulation . Chemical properties, including acidity, basicity, and reactivity with various reagents, are essential for understanding the compound's behavior in biological systems and chemical syntheses .

Scientific Research Applications

Antimicrobial Activity

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide and related compounds have shown significant antimicrobial activity. Research conducted by Ch (2022) on related imidazole–pyrimidine compounds indicates their potential in combating microbial infections, with promising antibacterial and antifungal properties (Ch, 2022). Similarly, Pathan and Rahatgaonkar (2016) synthesized imidazole–pyrimidine hybrids, demonstrating substantial antifungal activity, particularly against opportunistic pathogens like Candida albicans (Pathan & Rahatgaonkar, 2016).

Antioxidant Activity

Compounds derived from similar structures have shown promising antioxidant activities. Taha (2012) synthesized derivatives of 1H-imidazol-5(4H)-one, revealing notable antioxidant activity using the DPPH method (Taha, 2012).

Anticonvulsant Activity

Research has also explored the anticonvulsant potential of related compounds. Aktürk et al. (2002) studied omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, finding one compound with significant anticonvulsant properties against seizures induced by maximal electroshock (Aktürk et al., 2002).

Photophysical and Chemiluminescence Properties

Compounds with a similar imidazole structure have been investigated for their photophysical and chemiluminescence properties. Ghaemy and Nasab (2010) synthesized fluorescent polyimides with an imidazole core, showing potential in solid-state emission and chemiluminescence (Ghaemy & Nasab, 2010).

Antimicrobial and Antioxidant Activity of Benzimidazolyl Derivatives

Ravindernath et al. (2013) synthesized benzo[d]imidazolyl derivatives, displaying both antimicrobial and antioxidant activities, showcasing the versatile applications of compounds structurally related to N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide (Ravindernath et al., 2013).

properties

IUPAC Name |

N-(2-imidazol-1-ylpyrimidin-5-yl)-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O/c27-20(25-18-13-23-21(24-14-18)26-12-11-22-15-26)19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15,19H,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJLSHDYXLTMCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CN=C(N=C3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopentyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B3003785.png)

![1-[4-(4-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B3003786.png)

![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B3003788.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-bromophenyl)methanone](/img/structure/B3003797.png)

![N-(1-cyanocyclopentyl)-2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)-propan-2-ylamino]acetamide](/img/structure/B3003800.png)